(2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate
Description
(2S)-2-Methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate is a chiral sulfonate ester characterized by a (2S)-configured 2-methylpent-4-en-1-yl group attached to a 4-methylbenzenesulfonate (tosylate) moiety. The compound combines a stereogenic center with an unsaturated hydrocarbon chain, making it a versatile intermediate in asymmetric synthesis. Its structure imparts unique reactivity, particularly in nucleophilic substitution or elimination reactions due to the allylic position of the double bond.
Properties
CAS No. |
391208-06-3 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
[(2S)-2-methylpent-4-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-4-5-12(3)10-16-17(14,15)13-8-6-11(2)7-9-13/h4,6-9,12H,1,5,10H2,2-3H3/t12-/m0/s1 |
InChI Key |
HNSWDWSICDZCMZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CC=C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of (2S)-2-methylpent-4-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(2S)−2−methylpent−4−en−1−ol+4−methylbenzenesulfonylchloride→(2S)−2−methylpent−4−en−1−yl4−methylbenzene−1−sulfonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aliphatic chain with a double bond can undergo oxidation reactions, leading to the formation of epoxides or diols.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated aliphatic sulfonates.
Substitution: Compounds with different nucleophilic groups replacing the sulfonate group.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate can be used as a precursor in the synthesis of catalysts for various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit certain enzymes due to its sulfonate group.
Bioconjugation: It can be used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Surfactants: Sulfonates are commonly used in the formulation of surfactants for detergents and cleaning agents.
Polymers: It can be used in the synthesis of sulfonated polymers with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aliphatic chain and benzene ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Alkyl Chain Modifications
(2S)-2-Methylbutyl 4-Methylbenzene-1-sulfonate ()
- Structure : Shorter butyl chain (C4) vs. pentenyl (C5) in the target compound; lacks the double bond.
- Stereochemistry : Both share the (2S) configuration.
- Properties :
- Molecular weight: 242.3 g/mol (vs. ~270–280 g/mol estimated for the target compound).
- Reactivity: The saturated chain reduces elimination propensity compared to the allylic system in the target compound.
- Applications : Used in chiral resolution or as a leaving group in stereoselective reactions.
3,3,3-Trifluoro-2-methylpropyl 4-Methylbenzene-1-sulfonate ()
- Structure : Trifluoromethyl substituent enhances electronegativity.
- Properties :
- Increased lipophilicity (logP ~2.5–3.0) due to fluorine atoms.
- Enhanced leaving group ability for nucleophilic substitutions.
- Synthesis : Prepared via tosylation of alcohols using p-toluenesulfonyl chloride, DMAP, and pyridine .
Cyclic and Aromatic Modifications
Oxetan-2-ylmethyl 4-Methylbenzene-1-sulfonate ()
- Structure : Oxetane ring introduces steric strain and polarity.
- Reactivity : The strained ether ring may accelerate substitution reactions compared to linear alkyl analogs.
- Molecular Weight : 242.3 g/mol.
2-(Thiophen-2-yl)ethyl 4-Methylbenzene-1-sulfonate ()
- Structure : Thiophene aromatic ring enables π-π stacking.
- Properties: Molecular weight: 282.38 g/mol. Potential applications in conductive polymers or photovoltaics due to electronic interactions.
Complex and Bicyclic Analogs
Inhoffen Lythgoe Diol Monotosylate ()
- Structure : Bicyclic indene system with hydroxyl and sulfonate groups.
- Applications : Likely used in steroid or terpene synthesis as a chiral building block.
- Stereochemistry : Multiple stereocenters (1R,3aR,4S,7aR) enhance selectivity in multi-step syntheses.
Physicochemical Properties and Computational Insights
Molecular Weight and Solubility Trends
Computational Studies
- Density Functional Theory (DFT) : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. The exact exchange terms in DFT improve accuracy for thermochemical data, critical for understanding sulfonate reactivity .
- Correlation-Energy Functionals : Applied to assess stability and interaction energies, particularly for fluorinated analogs () .
Nucleophilic Substitution
- Allylic Systems : The target compound’s pent-4-en-1-yl group may undergo elimination to form dienes, competing with substitution.
- Fluorinated Analogs : Higher reactivity in SN2 reactions due to electron-withdrawing trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
